An In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3'-Hydroxy-biphenyl-3-carbaldehyde. Designed for professionals in research and drug development, this document moves beyond a simple data sheet, offering insights into the structural nuances that dictate the compound's behavior and outlining the experimental methodologies required for its thorough characterization.
Introduction: The Structural and Functional Significance of 3'-Hydroxy-biphenyl-3-carbaldehyde
3'-Hydroxy-biphenyl-3-carbaldehyde, with the CAS Number 400745-17-7, is a bifunctional organic molecule belonging to the biphenyl class of compounds.[1] Its structure, featuring a hydroxyl group on one phenyl ring and a carbaldehyde group on the other, imparts a unique combination of chemical reactivity and physical properties. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, offering a rigid framework that can be strategically functionalized to interact with biological targets.
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the aldehyde) suggests the potential for specific intermolecular interactions, which can significantly influence its solubility, melting point, and crystal packing.[2] Furthermore, the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group modulates the reactivity of the aromatic rings.[2] This makes 3'-Hydroxy-biphenyl-3-carbaldehyde a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
This guide will systematically explore its key physicochemical properties, providing both theoretical predictions and detailed experimental protocols for their determination.
Core Physicochemical Properties: A Blend of Prediction and Practical Determination
Due to the limited availability of experimental data for 3'-Hydroxy-biphenyl-3-carbaldehyde in publicly accessible literature, this section presents a combination of computationally predicted values from reliable databases and detailed, field-proven experimental protocols for their empirical determination.
Table 1: Summary of Physicochemical Properties for 3'-Hydroxy-biphenyl-3-carbaldehyde
| Property | Value | Source/Method |
| IUPAC Name | 3-(3-hydroxyphenyl)benzaldehyde | PubChem[1] |
| CAS Number | 400745-17-7 | PubChem[1] |
| Molecular Formula | C₁₃H₁₀O₂ | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| Melting Point | Not Experimentally Determined | See Protocol Below |
| Boiling Point | Not Experimentally Determined | See Protocol Below |
| Solubility | Not Quantitatively Determined | See Protocol Below |
| pKa (Phenolic Hydroxyl) | Not Experimentally Determined | See Protocol Below |
| LogP (Octanol/Water) | 2.7 (Predicted) | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų (Predicted) | PubChem[1] |
Melting Point: A Critical Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1°C.
A calibrated digital melting point apparatus is the preferred method for accurate determination.
-
Sample Preparation: A small amount of the dry, crystalline 3'-Hydroxy-biphenyl-3-carbaldehyde is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]
-
Initial Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting range.[4]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.[3][4]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]
Caption: Workflow for Melting Point Determination.
Solubility: A Key Parameter in Drug Development
Solubility in both aqueous and organic media is a critical parameter, influencing bioavailability and formulation strategies.
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: An excess amount of solid 3'-Hydroxy-biphenyl-3-carbaldehyde is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve is prepared using standard solutions of known concentrations.
Caption: Shake-Flask Method for Solubility Determination.
pKa: Understanding Ionization Behavior
The pKa of the phenolic hydroxyl group is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
This method is suitable for compounds with a chromophore close to the ionizable center.
-
Solution Preparation: A stock solution of 3'-Hydroxy-biphenyl-3-carbaldehyde is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots are added to a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12).[6][7]
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The deprotonation of the phenolic hydroxyl group is expected to cause a bathochromic (red) shift in the absorbance maximum.[7]
-
Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[6]
Spectroscopic Characterization: Elucidating the Molecular Structure
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.[8]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[8]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the range of 1740-1690 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.[8]
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1600-1450 cm⁻¹ region.[8]
For comparison, the IR spectrum of the related compound, 3-hydroxybenzaldehyde, shows characteristic absorptions for these functional groups.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework.
-
¹H NMR:
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: A complex pattern of multiplets will be observed in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern of the two phenyl rings.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 190 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The carbon attached to the aldehyde group will also be shifted downfield.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₀O₂), which is approximately 198.22 m/z.[1] High-resolution mass spectrometry would confirm the exact mass and elemental composition.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and potentially cleavage of the biphenyl bond.
The mass spectrum of the related compound 3-hydroxybiphenyl shows a clear molecular ion peak and characteristic fragmentation patterns.[10][11]
Synthesis and Reactivity: A Versatile Synthetic Intermediate
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A highly efficient and common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] A plausible synthetic route for 3'-Hydroxy-biphenyl-3-carbaldehyde would involve the palladium-catalyzed coupling of 3-formylphenylboronic acid with 3-bromophenol.
Caption: Plausible Synthesis via Suzuki-Miyaura Coupling.
Chemical Reactivity
The bifunctional nature of 3'-Hydroxy-biphenyl-3-carbaldehyde allows for a range of chemical transformations:
-
Reactions of the Aldehyde Group: The aldehyde can undergo nucleophilic addition, condensation reactions (e.g., with amines to form imines), oxidation to a carboxylic acid, and reduction to a primary alcohol.[2]
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization.
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates its phenyl ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates its ring. This differential reactivity can be exploited for selective transformations.[2]
Conclusion
3'-Hydroxy-biphenyl-3-carbaldehyde is a molecule of significant interest due to its versatile chemical nature and its place within the medicinally important class of biphenyls. While comprehensive experimental data on its physicochemical properties is not yet widely available, this guide has provided a robust framework for its characterization. By combining theoretical predictions with detailed, established experimental protocols, researchers and drug development professionals are well-equipped to undertake a thorough evaluation of this compound and unlock its potential in various scientific applications.
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